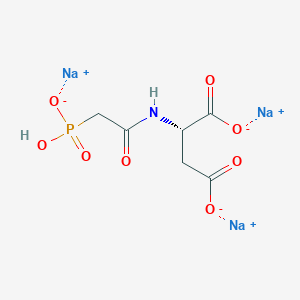

Sparfosic acid (trisodium)

Übersicht

Beschreibung

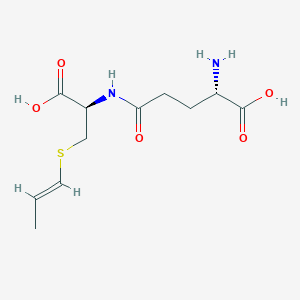

Sparfosic acid (trisodium) is a potent inhibitor of aspartate transcarbamoyl transferase, an enzyme that catalyzes the second step of de novo pyrimidine biosynthesis . This compound is known for its anti-tumor and anti-metabolite activities . It is a solid compound belonging to the n-acyl-alpha amino acids, which contain an alpha amino acid bearing an acyl group at the terminal nitrogen atom .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sparfosic acid (trisodium) can be synthesized through a two-step procedure. The first step involves the reaction of L-aspartic acid with phosphonoacetic acid under specific conditions to form N-(phosphonoacetyl)-L-aspartic acid. The second step involves the neutralization of this intermediate with sodium hydroxide to form the trisodium salt .

Industrial Production Methods: In industrial settings, the production of sparfosic acid (trisodium) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically stored at -20°C to maintain its stability .

Analyse Chemischer Reaktionen

Reaktionstypen: Sparfosinsäure (Trisodium) unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen. Es kann auch an der Komplexbildung mit Metallionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Diese Reaktionen beinhalten oft Reagenzien wie Natriumhydroxid oder andere starke Basen.

Komplexbildung: Metallionen wie Calcium oder Magnesium können unter bestimmten Bedingungen Komplexe mit Sparfosinsäure (Trisodium) bilden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Metallkomplexe und substituierte Derivate von Sparfosinsäure (Trisodium) .

Wissenschaftliche Forschungsanwendungen

Sparfosinsäure (Trisodium) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Reagenz bei der Synthese anderer komplexer Moleküle verwendet.

Biologie: Die Verbindung wird in Studien verwendet, die sich mit der Hemmung von Enzymen befassen, insbesondere der Aspartat-Transcarbamoylase.

Medizin: Sparfosinsäure (Trisodium) hat aufgrund ihrer Antitumoreigenschaften Potenzial in der Krebsforschung gezeigt.

Industrie: Es wird bei der Herstellung von Pharmazeutika und anderen chemischen Produkten verwendet.

5. Wirkmechanismus

Sparfosinsäure (Trisodium) entfaltet ihre Wirkung, indem sie die Aspartat-Transcarbamoylase, ein Enzym, das an der Pyrimidinbiosynthese beteiligt ist, hemmt . Diese Hemmung stört die Synthese von Pyrimidinnukleotiden, was zu einer Anhäufung von Zellen in der S-Phase und der Aktivierung von apoptotischen Signalwegen führt . Die molekularen Zielstrukturen umfassen die katalytische Kette der Aspartat-Carbamoyltransferase und das CAD-Protein .

Ähnliche Verbindungen:

- N-(Phosphonoacetyl)-L-Asparaginsäure

- Phosphonoacetyl-L-Asparaginsäure

- N-Phosphonoacetyl-L-Asparaginsäure

Vergleich: Sparfosinsäure (Trisodium) ist einzigartig aufgrund ihrer Trisodiumsalzform, die im Vergleich zu ihrer freien Säureform eine bessere Wasserlöslichkeit und Stabilität bietet . Dies macht sie für verschiedene Anwendungen, insbesondere in wässrigen Umgebungen, besser geeignet.

Wirkmechanismus

Sparfosic acid (trisodium) exerts its effects by inhibiting aspartate transcarbamoyl transferase, an enzyme involved in pyrimidine biosynthesis . This inhibition disrupts the synthesis of pyrimidine nucleotides, leading to the accumulation of cells in the S phase and activation of apoptotic pathways . The molecular targets include the aspartate carbamoyltransferase catalytic chain and CAD protein .

Vergleich Mit ähnlichen Verbindungen

- N-(Phosphonacetyl)-L-aspartic acid

- Phosphonoacetyl-L-aspartic acid

- N-phosphonacetyl-L-aspartic acid

Comparison: Sparfosic acid (trisodium) is unique due to its trisodium salt form, which provides better water solubility and stability compared to its free acid form . This makes it more suitable for various applications, particularly in aqueous environments.

Eigenschaften

IUPAC Name |

trisodium;(2S)-2-[[2-[hydroxy(oxido)phosphoryl]acetyl]amino]butanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10NO8P.3Na/c8-4(2-16(13,14)15)7-3(6(11)12)1-5(9)10;;;/h3H,1-2H2,(H,7,8)(H,9,10)(H,11,12)(H2,13,14,15);;;/q;3*+1/p-3/t3-;;;/m0.../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKLUEGVLTGGBIX-LHWPGRLPSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])NC(=O)CP(=O)(O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)[O-])NC(=O)CP(=O)(O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NNa3O8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1S)-1-(4-fluorophenyl)ethyl]-6-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]-4-methylpyridazin-3-amine](/img/structure/B8103336.png)

![1-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B8103378.png)

![N-(2-aminophenyl)-4-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]methyl]benzamide](/img/structure/B8103415.png)